molecular formula C19H18ClFN2O3 B3004839 N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252896-51-7

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3004839
CAS No.: 1252896-51-7
M. Wt: 376.81
InChI Key: TXBMEGIXEWHGCC-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, which is a common scaffold in medicinal chemistry, and contains both chloro and fluoro substituents, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 2-chloro-4-fluorobenzylamine with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring can also play a crucial role in its biological activity by providing a rigid scaffold that facilitates specific interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of substituents and the presence of the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN2O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)22-10-12-2-3-14(21)9-17(12)20/h2-7,9,13H,8,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBMEGIXEWHGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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